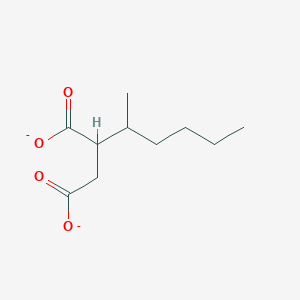

(1-Methylpentyl)succinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O4-2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-hexan-2-ylbutanedioate |

InChI |

InChI=1S/C10H18O4/c1-3-4-5-7(2)8(10(13)14)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/p-2 |

InChI Key |

XPNNLTDPULSKGP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(C)C(CC(=O)[O-])C(=O)[O-] |

Synonyms |

(1-methylpentyl)succinate 1-Mep-S |

Origin of Product |

United States |

Enzymatic Synthesis and Biogenesis of 1 Methylpentyl Succinate

Identification of Key Enzyme Systems Catalyzing Formation

The formation of (1-Methylpentyl)succinate is catalyzed by specific, multi-subunit enzyme systems known as alkylsuccinate synthases. These enzymes belong to the glycyl radical enzyme superfamily, which are crucial for catalyzing difficult chemical reactions in the absence of oxygen. nsf.govtdl.org

This compound Synthase (MAS) and Alkylsuccinate Synthase (ASS) Activities

The key enzyme responsible for the synthesis of this compound from n-hexane is a type of alkylsuccinate synthase (ASS) specifically referred to as (1-methylalkyl)succinate synthase (Mas). nsf.govfrontiersin.org The model system for studying this enzyme is from the denitrifying bacterium Azoarcus sp. strain HxN1. nsf.gov This enzyme system is a complex apparatus that utilizes a glycyl radical to generate a highly reactive intermediate for alkane activation. nsf.govfrontiersin.org

The Mas system in Azoarcus sp. HxN1 is composed of several protein subunits encoded by a specific gene cluster. nsf.gov Research involving the functional expression of these genes in Escherichia coli has identified the essential components for catalytic activity. The core enzyme is believed to be a heterotrimer encoded by the genes masC, masD, and masE. nsf.gov The MasD subunit is the catalytic heart, containing the conserved glycyl radical motif essential for the reaction. nsf.gov The precise functions of MasC and MasE are not yet fully understood. nsf.gov

Catalytic activity also requires an activating enzyme, MasG, which is responsible for generating the glycyl radical on the MasD subunit through a reaction involving S-adenosylmethionine (SAM). nsf.govfrontiersin.org Another gene, masB, located on the same transcript, is also crucial for the synthesis. nsf.gov Studies have demonstrated that the maximum production of this compound occurs only when all five genes (masC, masD, masE, masB, and masG) are present and expressed. The omission of masB, masD, masE, or masG completely abolishes the production of the compound. nsf.govtdl.orgnih.gov Interestingly, omitting the masC gene does not eliminate activity but reduces the product yield by approximately 66%, suggesting it plays a significant, though not absolutely essential, role in the process. nsf.govtdl.org

Table 1: Effect of Mas Gene Components on this compound Production

| Expressed Genes | Relative Production of this compound (%) | Conclusion |

|---|---|---|

| masCDEBG (Complete System) | 100 | Maximum production requires all components. |

| masDEBG (masC omitted) | 34 | masC is important for efficiency but not essential for activity. |

| masCEBG (masD omitted) | 0 | masD (catalytic subunit) is essential. |

| masCDBG (masE omitted) | 0 | masE is essential for activity. |

| masCDEG (masB omitted) | 0 | masB is essential for activity. |

| masCDEB (masG omitted) | 0 | masG (activase) is essential for activity. |

Relationship to Other Fumarate-Adding Enzymes (FAE)

This compound synthase (Mas) and alkylsuccinate synthase (ASS) belong to a broader class of enzymes known as Fumarate-Adding Enzymes (FAEs). d-nb.infokarger.com This group of enzymes is characterized by its unique reaction mechanism: the addition of a hydrocarbon substrate to the double bond of fumarate (B1241708). frontiersin.orgd-nb.info This mechanism is a common strategy used by anaerobic microorganisms to activate otherwise inert hydrocarbons for subsequent metabolism. tdl.org

The best-studied member of the FAE family is benzylsuccinate synthase (BSS), which catalyzes the addition of toluene (B28343) to fumarate. frontiersin.orgasm.org There is a strong mechanistic similarity between MAS/ASS and BSS; all are glycyl radical enzymes that activate their respective hydrocarbon substrates via a radical-based mechanism. frontiersin.orgasm.org The genetic sequences of ass and mas genes show similarities to bss genes, particularly in the domains encoding the glycyl radical motif and the activating enzyme. frontiersin.org

The fumarate addition strategy is not limited to alkanes or toluene. It is a widespread biochemical solution for the anaerobic activation of various compounds, including other aromatic hydrocarbons like xylenes and cresols, as well as 2-methylnaphthalene. karger.com The detection of genes encoding FAEs is frequently used as a molecular marker to identify microorganisms capable of anaerobic hydrocarbon degradation in environmental samples. d-nb.infokarger.com

Substrate Specificity and Range in Enzymatic Reactions

The enzymatic synthesis of this compound is a highly specific reaction involving the activation of a particular n-alkane and its subsequent addition to a required co-substrate.

Activation of n-Alkanes (e.g., n-Hexane)

The formation of this compound is the definitive evidence for the anaerobic activation of n-hexane. asm.orgnih.gov The enzyme system specifically attacks the subterminal (C2) carbon atom of the n-hexane chain. frontiersin.orgnih.gov Isotopic labeling studies have confirmed that the entire 1-methylpentyl group in the final product is derived directly from the n-hexane substrate. asm.orgnih.govnih.gov

Co-Substrate Requirement: Fumarate Utilization

Fumarate is an indispensable co-substrate for the reaction. frontiersin.orgasm.org The anaerobic activation of n-hexane occurs via the addition of the alkane across the C=C double bond of a fumarate molecule. tdl.orgasm.org This fumarate addition is the most prevalent mechanism for initiating anaerobic alkane metabolism in anoxic settings. nsf.govasm.org The process links the inert hydrocarbon to a more metabolically versatile molecule (a succinate (B1194679) derivative), which can then enter downstream degradation pathways, typically involving carbon-skeleton rearrangement and β-oxidation. frontiersin.org The direct involvement of fumarate has been confirmed in experiments where the addition of deuterium-labeled fumarate to cultures growing on n-hexane resulted in the formation of a deuterium-labeled this compound product. nih.gov

Microbial Biocatalysts Involved in this compound Production

The production of this compound is a hallmark of specific anaerobic bacteria capable of utilizing n-alkanes as a carbon and energy source. These microorganisms are found in various anoxic environments, such as contaminated aquifers and petroleum reservoirs. asm.org

The primary model organism for studying the formation of this compound is Azoarcus sp. strain HxN1, a denitrifying bacterium. nsf.govasm.org This strain was one of the first organisms in which the anaerobic oxidation of n-hexane to this compound was definitively identified. asm.orgnih.govasm.org Strain HxN1 grows anaerobically on n-hexane using nitrate (B79036) as the electron acceptor. asm.orgnih.gov

While strain HxN1 is a nitrate-reducer, the fumarate addition mechanism for alkane activation is not limited to this group of bacteria. The process is also well-documented in sulfate-reducing bacteria. frontiersin.orgasm.org For example, dodecylsuccinate, a related compound from the activation of n-dodecane, was detected in sulfate-reducing enrichment cultures. asm.org The capacity for fumarate addition to alkanes has been identified in diverse microbial groups, highlighting it as a widespread and fundamental strategy for hydrocarbon metabolism in the absence of oxygen. asm.org Furthermore, the entire Mas enzyme system from Azoarcus sp. strain HxN1 has been successfully transferred to and functionally expressed in the bacterium Escherichia coli, turning it into a recombinant biocatalyst for the anaerobic production of this compound. nsf.govtdl.orgnih.gov

Denitrifying Bacterial Strains (e.g., Azoarcus sp. strain HxN1)

Denitrifying bacteria are primary examples of microorganisms capable of anaerobically degrading n-alkanes. The facultatively anaerobic bacterium Azoarcus sp. strain HxN1 has been extensively studied for its ability to grow on n-hexane, which it metabolizes to CO2 while using nitrate as the electron acceptor. nih.govnih.gov The initial and pivotal step in this pathway is the addition of n-hexane at its subterminal carbon atom to a molecule of fumarate, yielding this compound. nih.govgeologyscience.ru

This complex reaction is catalyzed by a glycyl radical enzyme system known as (1-methylalkyl)succinate synthase (Mas). nsf.gov Research has identified a specific gene cluster responsible for this activity. nsf.gov Functional expression studies have shown that maximum production of this compound requires the presence of five genes: masC, masD, masE, masB, and masG. nih.gov The MasD subunit is the catalytic component containing the conserved glycyl radical motif essential for the reaction. nsf.gov MasG functions as the activating enzyme. nsf.govasm.org While the precise functions of MasC, MasE, and MasB are not fully elucidated, their necessity for optimal enzyme activity has been demonstrated experimentally. nsf.gov The omission of masB, masD, masE, or masG eliminates production, whereas omitting masC reduces it by approximately 66%. nih.gov

The proposed mechanism involves the generation of a 1-methylpentyl radical from n-hexane, which then attacks the double bond of fumarate. nih.govnih.gov This radical-based mechanism highlights a biochemical strategy for breaking the highly stable C-H bonds in alkanes under anoxic conditions. nih.gov

Table 1: Gene Components of the (1-methylalkyl)succinate synthase (Mas) System in Azoarcus sp. strain HxN1

| Gene | Proposed Function/Homology | Reference |

|---|---|---|

| masD | Catalytic subunit (α-subunit), contains glycyl radical motif. Homologous to BssA (Benzylsuccinate Synthase). | nsf.gov |

| masC | Putative γ-subunit of the synthase heterotrimer. Function not fully known. | nsf.gov |

| masE | Putative β-subunit of the synthase heterotrimer. Function not fully known. | nsf.gov |

| masB | Upregulated during growth on n-hexane; part of the masCDEB operon. Essential for production. | nsf.gov |

| masG | Activating enzyme (activase). Homologous to BssD. | nsf.gov |

Sulfate-Reducing Bacterial Isolates

Sulfate-reducing bacteria (SRB) are another significant group of microorganisms known to degrade alkanes anaerobically in anoxic environments. frontiersin.org Similar to denitrifying bacteria, many SRB utilize a fumarate addition mechanism to activate n-alkanes. nih.gov Genes encoding putative alkylsuccinate synthases (ASS), homologous to the Mas system, have been identified in several sulfate-reducing bacteria. nsf.govnih.gov

The sulfate-reducing strain AK-01, for instance, activates alkanes by adding a subterminal carbon to the double bond of fumarate. nih.gov Genomic studies of this strain revealed two distinct alkylsuccinate synthase operons, with genes designated assA1 and assA2 encoding the catalytic subunits. nih.gov Proteomic analysis confirmed that the AssA1 protein was specifically produced when the bacterium was grown on n-hexadecane, providing direct evidence of its involvement in alkane metabolism. nih.gov The sulfate-reducing bacterium Desulfosarcina sp. strain BuS5, which can grow on propane (B168953) and butane (B89635), also contains a single mas/ass operon responsible for activating these gaseous alkanes via fumarate addition. osti.gov Although research has often focused on longer or shorter chain alkanes depending on the specific bacterial isolate, the fundamental enzymatic strategy is conserved and applicable to n-hexane degradation for the formation of this compound. researchgate.net

Mechanistic Elucidation of 1 Methylpentyl Succinate Formation

Enzymatic Reaction Mechanisms

The formation of (1-methylpentyl)succinate is catalyzed by (1-methylalkyl)succinate synthase (Mas), an enzyme belonging to the glycyl radical enzyme (GRE) superfamily. nih.govnsf.gov These enzymes are adept at catalyzing difficult chemical reactions by employing a radical-based mechanism, which is initiated by a stable glycyl radical cofactor harbored within the enzyme's active site. nih.govresearchgate.net

The enzyme responsible for this compound synthesis, (1-methylalkyl)succinate synthase (Mas), is a complex, multi-subunit system. nsf.govresearchgate.netnih.gov In Azoarcus sp. strain HxN1, the enzyme is encoded by several genes, including masC, masD, and masE, which form the core heterotrimeric synthase. nsf.gov The MasD subunit is the catalytic component, containing the conserved glycyl radical motif essential for the enzyme's function. nsf.gov

| Gene | Protein Subunit | Proposed Function | Homology |

|---|---|---|---|

| masD | MasD | Catalytic subunit containing the glycyl radical motif | BssA (catalytic subunit of Benzylsuccinate Synthase) |

| masC | MasC | Component of the core synthase; function not fully known | - |

| masE | MasE | Component of the core synthase; function not fully known | - |

| masG | MasG | Activating enzyme (activase) | BssD (activase for Benzylsuccinate Synthase) |

| masB | MasB | Associated with the core enzyme; essential for production | - |

The catalytic mechanism for the formation of this compound proceeds through a series of organic radical intermediates. rsc.orgnih.gov The general, accepted mechanism involves three key steps: rsc.org

Hydrogen Abstraction: The reaction is initiated by the enzyme, which abstracts a hydrogen atom from a subterminal carbon (C2) of the n-hexane substrate. This generates a highly reactive 1-methylpentyl radical intermediate. nih.govnih.gov While the glycyl radical is the ultimate source of the radical character, it is believed to first generate a more reactive thiyl radical on a nearby cysteine residue, which is the species that directly attacks the alkane. researchgate.netnih.gov

Addition to Fumarate (B1241708): The newly formed 1-methylpentyl radical adds to the double bond of a fumarate molecule, which is held in the enzyme's active site. rsc.orgasm.org This carbon-carbon bond-forming step results in a succinyl-based radical intermediate, specifically a (1-methylpentyl)succinyl radical.

Radical Quenching and Enzyme Regeneration: The (1-methylpentyl)succinyl radical then abstracts a hydrogen atom from the catalytic cysteine residue, forming the final product, this compound, and regenerating the thiyl radical. nih.gov The thiyl radical can then re-form the glycyl radical, preparing the enzyme for another catalytic cycle.

This radical-based strategy allows the enzyme to overcome the high activation energy associated with breaking the strong C-H bonds in saturated alkanes like n-hexane. nih.gov

The involvement of a radical mechanism in the formation of this compound has been substantiated by spectroscopic evidence. nih.govasm.org Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as organic radicals. nih.gov

Studies on n-hexane-grown cells of Azoarcus sp. strain HxN1 revealed an EPR signal characteristic of a glycyl radical. nih.govasm.org This signal was present in cells metabolizing n-hexane but was absent in cells grown on n-hexanoate, a downstream metabolite, strongly indicating that the radical-generating enzyme is specifically involved in the initial activation of the alkane. nih.govasm.org The properties of the observed EPR signal are highly similar to those of well-characterized glycyl radical enzymes, such as pyruvate (B1213749) formate-lyase. mpg.de The g-value of the signal, a key parameter in EPR, is consistent with an unpaired electron centered on a carbon atom, as expected for a glycyl radical. nih.gov

| Enzyme | g-value | Reference |

|---|---|---|

| Pyruvate formate-lyase | g=2.0035 | nih.gov |

| Anaerobic ribonucleotide reductase | g=2.0033 | nih.gov |

| (1-methylalkyl)succinate synthase (in HxN1 cells) | Signal characteristic of a glycyl radical observed | nih.govasm.org |

Stereochemical Aspects of Enzymatic Synthesis

Enzymatic reactions are often characterized by high stereoselectivity, and the formation of this compound is no exception. The reaction creates two new chiral centers, one at the C2 position of the original n-hexane chain and one at the C2 position of the succinate (B1194679) moiety. asm.org

Analysis of the products from the anaerobic growth of Azoarcus sp. strain HxN1 on n-hexane has shown that two diastereomers of this compound are formed: (2R,1′R)- and (2S,1′R)-(1-methylpentyl)succinate. nih.gov The formation of two distinct diastereomers is a notable finding, as many enzymatic reactions yield a single stereoisomer. asm.org

This outcome suggests that the enzymatic reaction is highly stereoselective with respect to one of the newly formed chiral centers but not both. asm.org Given the known stereospecificity of other enzymes that react with fumarate, it is proposed that the addition to the fumarate molecule is stereospecific, likely occurring at the re face of the double bond, which would establish the (R) configuration at the C2 position of the succinate moiety (designated as the 1' position in the product name). asm.org The formation of both (R) and (S) configurations at the C2 position of the hexyl chain (the 2 position) indicates a lack of complete stereocontrol at this center. nih.govasm.org

The addition of the 1-methylpentyl radical to fumarate is a highly controlled process. Detailed stereochemical investigations have demonstrated that the initial C-H activation of n-hexane is stereospecific. nih.gov Furthermore, the subsequent addition to fumarate proceeds with an inversion of configuration at the C2 carbon of the alkane. nih.gov

This observation of inversion is consistent with a concerted mechanism where the C-H bond cleavage and the new C-C bond formation may be tightly coupled, avoiding the formation of a free, long-lived 1-methylpentyl radical. nih.govresearchgate.net The enzyme precisely orients the fumarate substrate in the active site, likely through hydrogen bonds and van der Waals contacts, to ensure the radical addition occurs at a specific face of the double bond. researchgate.net In the analogous reaction catalyzed by benzylsuccinate synthase, a syn-addition of the benzylic radical and a hydrogen atom across the fumarate double bond has been demonstrated. nih.gov This high degree of control ensures the formation of a stereochemically defined product, even though in the case of this compound, a mixture of two diastereomers is ultimately produced. nih.govncn.gov.pl

Configurational Analysis at Chiral Centers

The formation of this compound from the addition of n-hexane to fumarate results in a product with two new chiral centers. The stereochemical outcome of this reaction is crucial for understanding the enzymatic mechanism, as it reveals the spatial arrangement of the substrates within the active site of the alkylsuccinate synthase (Ass).

The reaction creates stereocenters at the C-2 position of the succinate moiety and at the C-2 position of the hexyl chain (the "1-methylpentyl" group). Analysis of analogous reactions, such as the well-studied formation of (R)-benzylsuccinate from toluene (B28343) by benzylsuccinate synthase (BSS), provides a framework for understanding the stereochemistry of this compound formation. nih.gov In the BSS-catalyzed reaction, the addition of the benzyl (B1604629) radical to the si-face of the fumarate double bond occurs in a syn-fashion. nih.gov This means that the hydrogen atom and the alkyl group are added to the same side of the fumarate molecule.

Applying this model to n-hexane, the initial abstraction of a hydrogen atom from the sub-terminal carbon (C-2) of hexane (B92381) generates a 1-methylpentyl radical. This radical then adds to the C-2 of fumarate. A subsequent hydrogen transfer step completes the reaction. The specific configuration at the two chiral centers depends on which enantiotopic hydrogen is abstracted from the methylene (B1212753) group of hexane and which face of the fumarate is attacked.

Studies on similar alkylsuccinate products indicate a high degree of stereoselectivity. For the addition of toluene to fumarate, the product is specifically (R)-benzylsuccinate. nih.gov When its geometric isomer, maleate, is used as a cosubstrate, the addition occurs in an anti-fashion, yet still results in a deuterium (B1214612) transfer to the C-3 pro-(R) position of the succinate moiety. nih.gov This suggests the formation of a radical intermediate at C-3 of the succinate, which allows for rotation around the C-2-C-3 bond to overcome steric hindrance before the final hydrogen transfer occurs. nih.gov

This high stereoselectivity is a hallmark of glycyl radical enzymes, which tightly control the orientation of the substrates to facilitate a specific reaction trajectory. Therefore, it is expected that the enzymatic production of this compound also yields a specific stereoisomer.

Table 1: Stereochemical Outcomes in Analogous Fumarate Addition Reactions

| Substrate | Co-substrate | Enzyme | Product Configuration | Type of Addition |

|---|---|---|---|---|

| Toluene | Fumarate | Benzylsuccinate Synthase | (R)-benzylsuccinate | syn |

| Toluene | Maleate | Benzylsuccinate Synthase | (R)-benzylsuccinate | anti |

Isotopic Labeling Studies for Hydrogen Abstraction and Transfer

Isotopic labeling is a powerful tool for tracing the pathway of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the formation of this compound, key mechanistic questions involve which hydrogen is initially abstracted from the n-hexane substrate and the source of the hydrogen that is subsequently added to the succinate moiety.

Initial hydrogen abstraction from the alkane by a radical enzyme (e.g., a thiyl radical derived from a glycyl radical). rsc.org

Addition of the resulting alkyl radical to the double bond of fumarate. rsc.org

Hydrogen abstraction by the resulting succinyl radical from a source (such as a thiol group on the enzyme) to regenerate the radical enzyme and form the final product. rsc.org

Isotopic labeling studies using deuterated substrates have been instrumental in confirming this pathway in related systems. For example, in the reaction catalyzed by benzylsuccinate synthase, using toluene with a deuterated methyl group ([d3-methyl]toluene) demonstrated that a deuterium atom is transferred from the toluene to the C-3 position of the succinate product. nih.gov This directly links the initial C-H bond cleavage event with the final C-H bond formation step.

For the formation of this compound, a similar experimental setup would involve using n-hexane labeled with deuterium at the C-2 position (hexane-2,2-d2). Following the reaction, the position of the deuterium label in the this compound product would be analyzed, likely using mass spectrometry or NMR spectroscopy. Based on the established mechanism, it is predicted that one deuterium atom would be abstracted to form the 1-methylpentyl radical, and a second deuterium atom (or a hydrogen atom from an unlabeled source) would be transferred to the C-3 position of the succinate moiety.

Table 2: Predicted Outcomes of Isotopic Labeling in n-Hexane Addition to Fumarate

| Labeled Substrate | Predicted Labeled Intermediate | Predicted Labeled Product | Mechanistic Insight |

|---|---|---|---|

| n-Hexane-2-d1 | 1-Methylpentyl radical | This compound-3-d1 | Confirms transfer of H/D from alkane to succinate moiety. |

| n-Hexane (in D₂O buffer) | 1-Methylpentyl radical | This compound (unlabeled) | Rules out solvent as the direct proton source for the final step. |

Energetic Considerations of the Initial Alkane Activation Step

The initial activation of the n-hexane substrate is the first and often most energetically demanding step in the formation of this compound. Alkanes are notoriously unreactive due to their strong and non-polar C-H bonds, requiring a substantial amount of energy for homolytic cleavage. nih.gov In anaerobic metabolism, this activation is achieved by a glycyl radical enzyme system, which generates a highly reactive radical to abstract a hydrogen atom from the alkane. nih.gov

The C-H bond dissociation energy (BDE) is a key factor determining the feasibility of this initial step. For n-alkanes like propane (B168953) through hexane, the BDE of C-H bonds at a sub-terminal (secondary) carbon is lower than at a terminal (primary) carbon. nih.gov This thermodynamic difference makes the abstraction of a hydrogen atom from a secondary carbon more favorable.

For n-hexane, this explains why the reaction proceeds via a 1-methylpentyl radical (formed by abstraction at C-2) rather than a hexyl radical (formed by abstraction at C-1). The resulting secondary radical is more stable than the primary radical.

Computational studies on the addition of butane (B89635) to fumarate have provided quantitative estimates for the energetics of this process. The initial hydrogen abstraction step is predicted to be kinetically significant for aliphatic hydrocarbons. rsc.org While specific values for n-hexane are not detailed, the trend for C-H bond activation energies in similar systems provides a reliable estimate. The activation energy for the C-H cleavage must be overcome by the enzyme, which it accomplishes by using a highly reactive radical species. Theoretical calculations have explored various mechanisms of C-H activation, including oxidative addition and σ-bond metathesis, with activation energies (ΔE‡) often ranging from approximately 7 to 14 kcal/mol for methane (B114726) in different catalytic systems. nih.gov Although the enzymatic fumarate addition follows a distinct radical mechanism, these values highlight the general energy barrier that must be surmounted to break an alkane C-H bond.

Table 3: Bond Dissociation Energies (BDE) for Representative Alkanes

| Alkane | C-H Bond Position | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Propane | Primary (C1) | ~100 |

| Propane | Secondary (C2) | ~96.5 |

| n-Butane | Primary (C1) | ~100 |

| n-Butane | Secondary (C2) | ~96.5 |

| n-Hexane | Secondary (C2/C3) | ~96.5 |

Metabolic Pathways and Downstream Biotransformation of 1 Methylpentyl Succinate

Subsequent Conversion Pathways

The downstream metabolism of (1-methylpentyl)succinate involves a sequence of enzymatic reactions that transform its carbon skeleton, preparing it for entry into central metabolic pathways. nih.govgeologyscience.ru

The first committed step in the catabolism of this compound is its activation to a coenzyme A (CoA) thioester derivative. nih.govgeologyscience.ru This reaction is presumed to be catalyzed by a succinyl-CoA:alkylsuccinate CoA-transferase or an alkylsuccinate-CoA ligase (synthetase), resulting in the formation of (1-methylpentyl)succinyl-CoA. researchgate.netgoogle.comnih.gov This activation step is crucial as it prepares the molecule for the subsequent carbon skeleton rearrangement. geologyscience.ru

Following its activation, (1-methylpentyl)succinyl-CoA undergoes an intramolecular rearrangement of its carbon skeleton. nih.govgeologyscience.ru This process is analogous to the conversion of succinyl-CoA to propionyl-CoA via methylmalonyl-CoA. nih.gov The proposed mechanism involves the migration of the CoA thioester group, transforming (1-methylpentyl)succinyl-CoA into (2-methylhexyl)malonyl-CoA. nih.govgeologyscience.ruasm.org This rearrangement is a key step that positions the carboxyl group for the subsequent decarboxylation reaction. geologyscience.ru

The rearranged intermediate, (2-methylhexyl)malonyl-CoA, is then decarboxylated. nih.govgeologyscience.ru This reaction, possibly catalyzed by a transcarboxylase, removes a carboxyl group, leading to the formation of 4-methyloctanoyl-CoA. nih.govresearchgate.net This decarboxylation step is a critical juncture, effectively converting the ten-carbon backbone of the preceding intermediates into a nine-carbon branched fatty acyl-CoA. nih.govgeologyscience.ru

Formation of Branched Fatty Acid Metabolites

The product of the decarboxylation reaction, 4-methyloctanoyl-CoA, is a branched fatty acid derivative that is further metabolized through a series of reactions analogous to the β-oxidation of straight-chain fatty acids. nih.govgeologyscience.ru

The formation of 4-methyloctanoyl-CoA is the direct result of the decarboxylation of (2-methylhexyl)malonyl-CoA. nih.gov This compound is the first major branched fatty acid metabolite in the degradation pathway of this compound. nih.govgeologyscience.ru The presence of this and other 4-methyl-branched fatty acids has been detected in cultures of denitrifying bacteria grown on n-hexane. nih.govacademie-sciences.fr

4-Methyloctanoyl-CoA enters a β-oxidation-like pathway, leading to the sequential removal of two-carbon units in the form of acetyl-CoA. nih.govnih.gov The initial steps of this cycle involve the formation of several key intermediates. These include:

4-Methyloct-2-enoyl-CoA: Formed by the initial dehydrogenation of 4-methyloctanoyl-CoA. nih.govnih.gov

3-Hydroxy-4-methyloctanoyl-CoA: The product of the subsequent hydration step. nih.govasm.org

2-Methylhexanoyl-CoA: Following thiolytic cleavage, this six-carbon branched fatty acyl-CoA is produced along with acetyl-CoA. nih.govnih.gov

Further rounds of β-oxidation on 2-methylhexanoyl-CoA would be expected to yield additional intermediates such as 2-methylhex-2-enoyl-CoA and 3-hydroxy-2-methylhexanoic acid (as its CoA ester), ultimately breaking down the carbon skeleton into smaller, readily metabolizable units like propionyl-CoA and acetyl-CoA. nih.govasm.org

Regeneration of Co-Substrates (e.g., Fumarate) in Cyclic Processes

The anaerobic degradation of certain hydrocarbons, such as n-hexane, is initiated by the addition of the hydrocarbon to a fumarate (B1241708) molecule, forming an alkylsuccinate derivative like this compound. nih.govannualreviews.orgnih.gov This activation step consumes fumarate, necessitating a regeneration pathway to sustain the metabolic cycle. google.com Research into the biotransformation of this compound in denitrifying and sulfate-reducing bacteria has elucidated a proposed cyclic process that not only breaks down the initial intermediate but also replenishes the fumarate co-substrate. nih.govresearchgate.net

The metabolic pathway allows for the regeneration of fumarate from propionyl-CoA, which is produced as an intermediate during the breakdown of the this compound carbon skeleton. researchgate.net This entire process ensures a continuous cycle for the anaerobic oxidation of the parent alkane. nih.gov Isotopic labeling studies using 13C-labeled n-hexane have provided strong evidence for this cycle, demonstrating that the 13C label becomes incorporated into the succinyl portion of the this compound metabolite, which indicates that labeled fumarate was formed and recycled during the metabolic process. nih.gov

The proposed sequence for the degradation of this compound leading to fumarate regeneration involves several key steps. It begins after the initial formation of this compound from n-hexane and fumarate. researchgate.net The subsequent metabolism employs reactions that are analogous to the established conversion of succinyl-CoA to propionyl-CoA via methylmalonyl-CoA, but operating to achieve the reverse outcome. nih.govresearchgate.net

The key steps in this proposed pathway are:

CoA Thioesterification: this compound is first converted to its corresponding coenzyme A (CoA) thioester. researchgate.netnih.gov

Carbon Skeleton Rearrangement: The resulting (1-methylpentyl)succinyl-CoA undergoes an intramolecular rearrangement of its carbon skeleton to form (2-methylhexyl)malonyl-CoA. annualreviews.orgresearchgate.net

Decarboxylation: This is followed by a decarboxylation step, which may be carried out by a transcarboxylase, yielding 4-methyloctanoyl-CoA. researchgate.net

β-Oxidation: The 4-methyloctanoyl-CoA molecule is then further degraded through conventional β-oxidation cycles. researchgate.netnsf.gov

Formation of Propionyl-CoA: This β-oxidation process results in the formation of key metabolic intermediates, including propionyl-CoA. researchgate.net

Fumarate Regeneration: The propionyl-CoA is then utilized in a reaction sequence that regenerates fumarate, thus closing the loop. nih.govresearchgate.net This step could potentially be initiated by a carboxyl transfer from another metabolite to propionyl-CoA, kicking off the methylmalonyl-CoA pathway in the direction of fumarate synthesis. oup.com

The detection of metabolites such as 4-methyloctanoic acid, 4-methyloct-2-enoic acid, and 3-hydroxy-4-methyloctanoic acid in cultures grown on n-hexane supports this proposed degradation and regeneration pathway. nih.govresearchgate.net

Table 1: Proposed Metabolic Steps for Fumarate Regeneration from this compound

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound | CoA Thioesterification | (1-Methylpentyl)succinyl-CoA |

| 2 | (1-Methylpentyl)succinyl-CoA | Carbon Skeleton Rearrangement | (2-Methylhexyl)malonyl-CoA |

| 3 | (2-Methylhexyl)malonyl-CoA | Decarboxylation | 4-Methyloctanoyl-CoA |

| 4 | 4-Methyloctanoyl-CoA | β-Oxidation | Propionyl-CoA + Acetyl-CoA |

| 5 | Propionyl-CoA | Carboxylation & Rearrangement | Fumarate |

Environmental Biogeochemistry and Ecological Significance of 1 Methylpentyl Succinate

Occurrence in Anoxic Environments

(1-Methylpentyl)succinate is formed through a fumarate (B1241708) addition reaction, a primary mechanism for the activation of n-alkanes by anaerobic microorganisms. nih.govrsc.orgasm.org This process involves the addition of the subterminal carbon of an n-alkane to the double bond of fumarate, catalyzed by the enzyme alkylsuccinate synthase. nih.govasm.org The resulting alkylsuccinate, in this case this compound from n-hexane, is a signature metabolite indicating anaerobic hydrocarbon degradation. asm.orgnih.gov

Petroleum-Contaminated Aquifers and Oil Reservoirs

The detection of this compound and other alkylsuccinates in petroleum-contaminated aquifers and oil reservoirs provides strong evidence for in situ anaerobic biodegradation of hydrocarbons. nih.govnih.govsci-hub.se These anoxic environments, often depleted of oxygen, harbor diverse microbial communities, including nitrate-reducing, sulfate-reducing, and methanogenic bacteria, that can utilize hydrocarbons as a carbon and energy source. nih.govepa.gov

In a study of a gas condensate-contaminated aquifer, alkylsuccinic acids were identified, confirming their role as in situ metabolites of anaerobic alkane oxidation. sci-hub.se The presence of these compounds, along with the detection of genes encoding for alkylsuccinate synthase (assA), further supports the activity of the fumarate addition pathway in these subsurface environments. nih.govnih.gov Methanogenic degradation of n-alkanes, a prevalent process in oil reservoirs, also proceeds via the formation of (1-methylalkyl)succinates. nih.govnih.govscispace.com

Table 1: Detection of (1-Methylalkyl)succinates in Petroleum Environments

| Environment | Detected Compounds | Significance | References |

|---|---|---|---|

| Petroleum-Contaminated Aquifers | Alkylsuccinic acids | In situ anaerobic alkane oxidation | sci-hub.se |

| Oil Reservoirs | C1 to C8 alkylsuccinates | Anaerobic n-alkane biodegradation | nih.govscispace.com |

| Low-Temperature Oil Reservoir | C16 to C20 (1-methylalkyl)succinates | Methanogenic degradation of long-chain n-alkanes | nih.govnih.gov |

| Gas Condensate-Contaminated Aquifer | Ethylcyclopentylsuccinic acid | Anaerobic degradation of alicyclic hydrocarbons | nih.govasm.orgfrontiersin.org |

Coalbeds and Sediments

Similar to petroleum reservoirs, coalbeds and various anoxic sediments are environments where anaerobic hydrocarbon degradation occurs. The detection of ethyl-succinate, a metabolite from ethane (B1197151), in coal beds points to the activity of the fumarate addition pathway. researchgate.net In anoxic estuarine sediments, the potential for ethane and propane (B168953) degradation has also been linked to this mechanism. nih.gov

Sulfate-reducing consortia in marine sediments have been shown to degrade dodecane, producing dodecylsuccinic acid. nih.gov These findings highlight the widespread nature of fumarate addition as a key initial step in anaerobic alkane metabolism across different sedimentary environments.

Role as a Biomarker for Anaerobic Hydrocarbon Degradation

This compound and its homologs are considered powerful biomarkers for assessing the natural attenuation of hydrocarbons in anoxic environments. nih.govsci-hub.segeologyscience.ru Their specificity to the anaerobic degradation of alkanes via the fumarate addition pathway makes them reliable indicators of this microbial process. nih.govsci-hub.se

The detection of these metabolites in environmental samples provides direct evidence of ongoing biodegradation, which can be more informative than simply observing the depletion of the parent hydrocarbon, as the latter can also be influenced by physical processes like dilution and sorption. sci-hub.se The identification of the assA gene, which codes for the alpha subunit of alkylsuccinate synthase, further strengthens the evidence for the potential of fumarate addition in a given environment. nih.govresearchgate.net

The further metabolism of this compound involves its conversion to a CoA-thioester, followed by carbon skeleton rearrangement and decarboxylation to form 4-methyloctanoyl-CoA, which then enters the beta-oxidation pathway. geologyscience.ruresearchgate.netnih.gov The identification of these downstream metabolites, such as methyl-branched fatty acids, can provide additional confirmation of the complete degradation pathway. geologyscience.ru

Implications for In Situ Bioremediation Strategies (Conceptual Frameworks)

The understanding of the formation and degradation of this compound provides a conceptual basis for developing and monitoring in situ bioremediation strategies for hydrocarbon-contaminated sites. rjlbpcs.com Bioremediation aims to enhance the natural degradation processes by optimizing environmental conditions for the relevant microorganisms. frontiersin.org

Bioattenuation and Biostimulation:

Natural Attenuation (Bioattenuation): The presence of this compound can be a key line of evidence in demonstrating that natural attenuation is occurring at a site. rjlbpcs.com Monitoring the concentration of this biomarker over time can help assess the effectiveness of this passive remediation approach.

Biostimulation: For sites where natural degradation is slow, biostimulation strategies can be employed. rjlbpcs.comfrontiersin.org This could involve the addition of electron acceptors like nitrate (B79036) or sulfate (B86663) to stimulate the activity of denitrifying or sulfate-reducing bacteria that carry out the fumarate addition reaction. epa.govrmiq.org The appearance or increased concentration of this compound following such amendments would indicate the success of the stimulation effort.

Conceptual Framework for Bioremediation Monitoring:

Site Characterization: Initial assessment of a hydrocarbon-contaminated site should include the analysis for the presence of this compound and other alkylsuccinates, as well as the assA gene, to establish a baseline of anaerobic degradation potential.

Implementation of Bioremediation: Based on the site conditions, a suitable in situ bioremediation strategy (e.g., biostimulation with electron acceptors) is implemented.

Performance Monitoring: Groundwater and sediment samples are periodically collected and analyzed for changes in the concentrations of the parent hydrocarbons, this compound, and its downstream metabolites. An increase in the biomarker concentration followed by its subsequent decrease, coupled with a reduction in the parent hydrocarbon, would indicate successful bioremediation.

Advanced Analytical Techniques for Structural and Mechanistic Investigations of 1 Methylpentyl Succinate

Chromatographic Methodologies

Chromatography is a fundamental technique for separating (1-Methylpentyl)succinate from complex biological matrices and for distinguishing between its different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the identification and quantification of this compound in environmental and laboratory samples. nih.govsci-hub.se This technique is particularly valuable for metabolite profiling, allowing researchers to detect and measure a wide range of compounds in a single analysis. sci-hub.se In the context of anaerobic n-hexane metabolism, GC-MS has been instrumental in identifying this compound as a prominent metabolite in cultures of denitrifying bacteria, such as strain HxN1, grown on n-hexane. nih.govgeologyscience.ru The identification is typically confirmed by comparing the mass spectrum and retention time of the analyte with a synthesized authentic standard. nih.gov

The mass spectrum of derivatized this compound exhibits characteristic fragmentation patterns. whitman.eduresearchgate.net For instance, the trimethylsilyl (B98337) (TMS) ester of this compound shows diagnostic fragment ions at m/z 262, 217, 172, 147, and 73. frontiersin.org The fragmentation of its diethyl ester has also been characterized, providing further means for its identification. asm.org A notable fragmentation is the McLafferty rearrangement, which is common for esters and provides structural information. whitman.eduasm.org

Table 1: GC-MS Parameters for the Analysis of this compound and Related Metabolites

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | asm.orgnih.gov |

| Injector Temperature | 250°C - 280°C | asm.orgnih.gov |

| Oven Temperature Program | Initial 60°C (2 min), ramp 20°C/min to 280°C (hold 30 min) | asm.org |

| Carrier Gas | Helium | nih.gov |

| MS Detector Mode | Scan mode (e.g., m/z 30-1000) | asm.org |

| Derivatization | Methylation (e.g., with diazomethane) or Silylation (e.g., with BSTFA) | asm.orglcms.cz |

This table is a composite of typical parameters and may vary based on the specific instrument and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers, which is critical for understanding the stereospecificity of the enzymatic reactions involved in the formation and degradation of this compound. walshmedicalmedia.comresearchgate.net The compound this compound has two chiral centers, leading to the possibility of four stereoisomers. geologyscience.ru

The separation of these stereoisomers is typically achieved using a chiral stationary phase (CSP). hplc.euphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. hplc.euchromatographyonline.com The choice of the mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. researchgate.netresearchgate.net The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. phenomenex.com

Table 2: Exemplary HPLC Conditions for Chiral Separations

| Parameter | Description | Reference |

|---|---|---|

| Column | Chiralpak IC or Chiralcel OD-H | hplc.euresearchgate.net |

| Mobile Phase | n-Hexane/Ethanol/Isopropanol/Diethylamine mixture | researchgate.netresearchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | hplc.eu |

| Detection | UV at 220-254 nm | hplc.euresearchgate.net |

| Temperature | Ambient to 40°C | hplc.eu |

Note: These conditions are illustrative and would require optimization for the specific separation of this compound stereoisomers.

Spectroscopic Approaches

Spectroscopic techniques provide detailed structural information and are essential for confirming the identity of synthesized standards and for tracing metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthetic Standards

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized this compound standards. wikipedia.orgrssl.comwiley-vch.de Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms within the molecule. asm.org The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the different proton environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. researchgate.net

For the dimethyl ester of this compound (a mixture of diastereomers), characteristic signals have been reported. asm.org These spectra confirm the presence of the methylpentyl group attached to the succinate (B1194679) backbone. asm.org Two-dimensional NMR techniques, such as COSY and NOESY, can provide further details about the spatial relationships between atoms, which is crucial for assigning the stereochemistry of the molecule. researchgate.net

Table 3: Reported NMR Data for (1-Methylpentyl)succinic Acid Dimethyl Ester (Mixture of Diastereomers) in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Integration | Reference |

|---|---|---|---|

| ¹H | 3.697, 3.693, 3.676, 3.673 | s, 3H (each) | asm.org |

| 2.92-2.67 | m, 4H | asm.org | |

| 2.43-2.31 | m, 2H | asm.org | |

| 1.86-1.95 | m, 1H | asm.org | |

| 1.72-1.84 | m, 1H | asm.org | |

| 1.15-1.35 | m, 12H | asm.org | |

| 0.84-0.92 | m, 12H | asm.org | |

| ¹³C | 175.10, 174.68, 173.12, 172.96 | - | asm.org |

| 51.72, 51.68, 51.53 | - | asm.org | |

| 46.03, 45.61 | - | asm.org | |

| 35.03, 34.50, 34.01, 33.55, 33.27 | - | asm.org | |

| 31.32, 29.39, 29.28 | - | asm.org | |

| 22.67 | - | asm.org | |

| 16.85, 16.19 | - | asm.org | |

| 13.98 | - | asm.org |

Data from a study on the anaerobic initial reaction of n-alkanes. asm.org

Isotope Ratio Mass Spectrometry for Tracing Carbon and Hydrogen Fluxes

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes, such as ¹³C/¹²C and ²H/¹H. forensic-isotopes.orgnih.govresearchgate.net In the study of this compound, IRMS is employed to trace the metabolic pathways of n-hexane degradation. By using isotopically labeled substrates, such as [1-¹³C]n-hexane or d₁₄-n-hexane, researchers can follow the incorporation of these labels into the final product. nih.gov

Studies have shown that when bacteria are grown on [1-¹³C]n-hexane, the ¹³C label is found in the 1-methylpentyl side chain of the resulting this compound. nih.gov Similarly, using d₁₄-n-hexane leads to the incorporation of 13 deuterium (B1214612) atoms into the 1-methylpentyl moiety. nih.gov These findings provide strong evidence that the 1-methylpentyl group originates directly from n-hexane. nih.gov Coupling gas chromatography with IRMS (GC-C-IRMS) allows for the compound-specific isotope analysis of metabolites in complex mixtures. copernicus.org

Derivatization Techniques for Enhanced Analysis

Derivatization is a crucial step in the analysis of this compound, particularly for GC-based methods. lcms.czuran.ua The primary goal of derivatization is to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic properties and detection sensitivity. nih.gov

Common derivatization strategies for carboxylic acids like this compound include esterification and silylation. lcms.czuran.ua

Esterification : This involves converting the carboxylic acid groups into esters, typically methyl or ethyl esters. asm.org Diazomethane is a classic reagent for methylation, though it is hazardous. asm.org Other methods, such as using BF₃-methanol, have also been developed. lcms.cz

Silylation : This process replaces acidic protons with a trimethylsilyl (TMS) group. lcms.czuran.ua Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. lcms.czuran.ua Silylation is effective for making the compound more volatile for GC analysis. oup.comacs.org

The choice of derivatization reagent and conditions (e.g., temperature, time) needs to be optimized to ensure complete reaction and avoid the formation of byproducts. uran.ua For instance, studies on succinic acid have shown that using BSTFA at 70°C for 3-4 hours provides optimal results for GC-MS analysis. uran.ua

Table 4: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative | Reference |

|---|---|---|---|---|

| Esterification | Diazomethane | Carboxylic acid | Methyl ester | asm.org |

| Esterification | BF₃/Methanol | Carboxylic acid | Methyl ester | lcms.cz |

| Silylation | BSTFA (Bis(trimethylsilyl)trifluoroacetamide) | Carboxylic acid, Hydroxyl | Trimethylsilyl (TMS) ester | lcms.czuran.ua |

| Silylation | HMDS (Hexamethyldisilazane) | Carboxylic acid, Hydroxyl | Trimethylsilyl (TMS) ester | acs.org |

This table provides examples of common derivatization techniques applicable to this compound.

Methylation for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity of carboxylic acids like this compound can lead to poor chromatographic performance, including peak tailing. gcms.cz To overcome this, derivatization methods such as methylation are employed to increase the volatility and thermal stability of the analyte. gcms.czchalmers.se

Methylation converts the carboxylic acid groups of this compound into their corresponding methyl esters. This is often achieved by reacting the analyte with a methylating agent. The resulting dimethyl this compound is more amenable to GC analysis, yielding sharper and more symmetrical peaks, which allows for more accurate quantification.

Upon introduction into the mass spectrometer, the methylated derivative undergoes electron ionization, leading to a characteristic fragmentation pattern that is crucial for its identification. Mass spectra of dimethyl 2-(1-methylalkyl)succinates exhibit distinct fragment ions that aid in structural confirmation. researchgate.netresearchgate.net For instance, the mass spectrum of a methylated ethylenediaminetetraacetic acid (EDTA), another carboxyl-containing compound, shows a clear molecular ion peak and intense fragment ions corresponding to specific losses, which is a principle applicable to other methylated acids. researchgate.net In the context of alkylsuccinates, specific fragment ions are considered signature markers for their identification. researchgate.netfrontiersin.org

Table 1: Common Methylating Agents and Reaction Conditions

| Methylating Agent | Typical Reaction Conditions | Reference |

| Methanolic HCl | Heating under reflux | asm.org |

| BF₃/Methanol | Heating | researchgate.net |

| Diazomethane | Room temperature, ethereal solution | N/A |

This table provides a summary of common methylating agents. Specific conditions can vary based on the substrate and experimental goals.

Silylation and Pyrrolidide Derivatization for Positional and Structural Elucidation

Silylation:

Similar to methylation, silylation is a widely used derivatization technique in GC-MS to enhance the volatility and thermal stability of polar analytes. nih.govtheses.cz This method involves the replacement of active hydrogens in functional groups like -COOH, -OH, -SH, and -NH with a trimethylsilyl (TMS) group. theses.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. gcms.czuran.ua The resulting silyl (B83357) esters of this compound are less polar and more volatile, leading to improved chromatographic separation. gcms.cz

The mass spectra of silylated compounds provide valuable structural information. For instance, the analysis of silylated derivatives of various organic acids, including succinate, has been shown to produce characteristic fragment ions that can be used for identification. researchgate.netnih.gov The fragmentation patterns of TMS derivatives of sugars and related hydroxy acids have been extensively studied, demonstrating the power of this technique in structure elucidation. chalmers.se In the case of bis-(trimethylsilyl) esters of 2-(1-methylalkyl)succinates, abundant fragment ions at specific m/z values are observed, which are diagnostic for these structures. researchgate.net

Table 2: Common Silylating Agents for GC-MS Analysis

| Silylating Agent | Abbreviation | Common Application | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | General silylation of polar functional groups | gcms.czuran.ua |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation of amino acids and organic acids | nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms stable TBDMS derivatives, less moisture sensitive | sigmaaldrich.com |

This table highlights some of the frequently used silylation reagents in metabolic and chemical analysis.

Pyrrolidide Derivatization:

While methylation and silylation are effective for general analysis, determining the exact position of the alkyl substituent on the succinate backbone and the branching within the alkyl chain itself can be challenging with these methods alone. Pyrrolidide derivatization is a powerful technique specifically for the structural elucidation of fatty acids and other carboxyl-containing compounds by mass spectrometry.

This method involves converting the carboxylic acid groups into N-acylpyrrolidides. The resulting derivatives, when subjected to mass spectrometry, produce a series of fragment ions at regular intervals, which allows for the straightforward determination of the position of double bonds and alkyl branches along a carbon chain. Although direct search results for the application of pyrrolidide derivatization specifically to this compound are not prevalent, the principle is widely applied to other carboxylic acids for detailed structural analysis.

Deuterium and Carbon-13 Labeling Experiments for Pathway Elucidation

Isotope labeling experiments are a powerful tool for tracing the metabolic fate of a compound and elucidating the biochemical pathways it participates in. vanderbilt.edu By introducing molecules containing heavy isotopes like deuterium (²H) or carbon-13 (¹³C), researchers can follow the incorporation of these labels into downstream metabolites.

Deuterium Labeling:

Deuterium-labeled compounds can be used as tracers in metabolic studies. medchemexpress.com For example, in the study of anaerobic n-alkane degradation, the use of perdeuterated hexadecane (B31444) (C₁₆D₃₄) demonstrated that methyl-branched fatty acids were directly derived from the alkane substrate. asm.org Similarly, by providing a deuterium-labeled precursor that could be metabolized to this compound, one could track the flow of deuterium atoms and identify the products of its further metabolism. However, it is important to consider potential kinetic isotope effects (KIEs), where the heavier deuterium atom can alter the rate of bond-breaking reactions, which can sometimes complicate the interpretation of results. mdpi.comnih.gov

Carbon-13 Labeling:

Carbon-13 labeling is extensively used in metabolic flux analysis (MFA) to quantify the flow of carbon through metabolic networks. vanderbilt.eduresearchgate.net By providing a ¹³C-labeled substrate, such as [U-¹³C]glucose, researchers can analyze the labeling patterns in downstream metabolites like succinate to understand their biosynthetic origins. acs.orgasm.org For instance, the labeling pattern of succinate can reveal whether it was produced via the oxidative or reductive branch of the TCA cycle. researchgate.netasm.org

In the context of this compound, which can be formed from the addition of an alkane to fumarate (B1241708) in some anaerobic bacteria, ¹³C-labeling experiments could be designed to elucidate this pathway. acs.orguni-konstanz.de For example, providing ¹³C-labeled fumarate and unlabeled hexane (B92381) would be expected to yield ¹³C-labeled this compound. Subsequent analysis of the labeling pattern in the succinate moiety and any further metabolites would provide definitive evidence for the proposed pathway and subsequent metabolic steps.

Table 3: Isotopes Used in Labeling Experiments for Pathway Elucidation

| Isotope | Common Labeled Precursors | Analytical Technique | Application | Reference |

| Deuterium (²H) | Deuterated alkanes, deuterated water | GC-MS, NMR Spectroscopy | Tracing metabolic fate, studying reaction mechanisms | asm.orgnih.gov |

| Carbon-13 (¹³C) | ¹³C-Glucose, ¹³C-Glutamine, ¹³C-Bicarbonate | GC-MS, LC-MS, NMR Spectroscopy | Metabolic flux analysis, pathway identification | vanderbilt.eduresearchgate.netacs.org |

This table summarizes the common isotopes and their applications in metabolic research.

Computational and Theoretical Investigations Pertaining to 1 Methylpentyl Succinate

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comasu.edu It is a widely used tool for calculating the thermodynamic properties of chemical reactions, providing key data on reaction feasibility and energy changes. nih.gov

For (1-Methylpentyl)succinate, DFT calculations can be employed to determine the reaction energetics of its synthesis, typically through the esterification of succinic acid with 2-hexanol (1-methylpentanol). These calculations can predict whether the reaction is exothermic (releases heat) or endothermic (requires heat) and whether it is spontaneous under certain conditions. The key thermodynamic parameters calculated are the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction.

The calculations involve optimizing the three-dimensional structures of the reactants (succinic acid, 2-hexanol) and the products (this compound, water) to find their lowest energy states. From these optimized geometries, the electronic energies are computed with high precision. These values, combined with calculations of vibrational frequencies, allow for the determination of the key thermodynamic quantities.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Esterification of Succinic Acid with 2-Hexanol at 298.15 K This table is illustrative and based on typical values for similar esterification reactions. Specific experimental or computational data for this reaction is not readily available.

| Parameter | Calculated Value (kJ/mol) | Implication |

|---|---|---|

| ΔH (Enthalpy Change) | -15.5 | The reaction is slightly exothermic, releasing heat. |

| TΔS (Entropy Change) | -2.5 | The reaction leads to a small decrease in disorder. |

| ΔG (Gibbs Free Energy) | -13.0 | The reaction is spontaneous under standard conditions. |

These energetic data are crucial for optimizing reaction conditions in a laboratory or industrial setting, helping chemists choose the appropriate temperature and catalysts to maximize product yield.

Molecular Modeling and Simulation of Enzyme-Substrate Interactions

The synthesis of esters like this compound can be efficiently catalyzed by enzymes, particularly lipases. nih.govpsecommunity.org Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for understanding how the substrate molecules bind to the enzyme's active site and how the catalytic process occurs. nih.govmdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (the ligand, e.g., succinic acid or 2-hexanol) when bound to a second (the receptor, e.g., a lipase) to form a stable complex. The process involves placing the ligand into the enzyme's active site in many different possible conformations and scoring each pose based on factors like electrostatic interactions and hydrogen bonding. The resulting binding affinity (often expressed as a binding energy) indicates the strength of the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the behavior of the enzyme-substrate complex over time. nih.govnih.gov By simulating the motions of all atoms in the system, MD provides a dynamic view of the interactions, revealing how the enzyme's structure might change to accommodate the substrates (a concept known as "induced fit") and how the substrates are oriented for the reaction to proceed. nih.govacs.org These simulations can identify key amino acid residues in the active site that are critical for binding and catalysis. nih.gov

Table 2: Illustrative Molecular Modeling Results for this compound Precursors in the Active Site of Candida antarctica Lipase B (CALB) This table is hypothetical and serves to illustrate the type of data generated from molecular modeling studies. CALB is a common enzyme used for ester synthesis.

| Substrate | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|

| Succinic Acid | -5.8 | Ser105, Asp187, His224 (Catalytic Triad) |

| 2-Hexanol | -4.5 | Trp104, Ile189, Leu278 (Hydrophobic Pocket) |

The results from such modeling studies can guide protein engineering efforts to create more efficient or selective enzyme catalysts for the synthesis of specific esters.

Prediction of Reaction Pathways and Transition States

Beyond determining if a reaction is favorable, computational chemistry can elucidate the detailed mechanism of how it occurs. This involves mapping the entire reaction pathway from reactants to products, including the identification of high-energy transition states. mdpi.com

The reaction coordinate represents the progress of a reaction. The highest point on this coordinate between reactants and products is the transition state, which is an unstable, short-lived molecular configuration that must be formed for the reaction to proceed. pku.edu.cn The energy required to reach this transition state is called the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

Using DFT, chemists can calculate the structures and energies of these transition states. For the synthesis of this compound, one could compare different potential mechanisms, such as a direct acid-catalyzed pathway versus an enzyme-catalyzed pathway.

Acid-Catalyzed Pathway: This mechanism typically involves the protonation of the succinic acid carbonyl group, followed by nucleophilic attack by the 2-hexanol, and subsequent dehydration.

Enzyme-Catalyzed Pathway: In a lipase, the reaction often proceeds via a covalent intermediate, where succinic acid first acylates a serine residue in the enzyme's active site before being transferred to the alcohol. researchgate.net

Computational analysis can determine the activation energy for each step in these pathways. The step with the highest activation energy is the rate-determining step of the reaction.

Table 3: Hypothetical Activation Energies for Competing Pathways in the Synthesis of this compound This table presents illustrative energy values to compare potential reaction mechanisms.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kJ/mol) |

|---|---|---|

| Uncatalyzed Reaction | Nucleophilic attack on unactivated carbonyl | 125 |

| Acid-Catalyzed | Nucleophilic attack on protonated carbonyl | 85 |

| Enzyme-Catalyzed (CALB) | Formation of acyl-enzyme intermediate | 55 |

These theoretical predictions clearly demonstrate why catalysts are essential for this reaction, as they significantly lower the activation energy barrier, thereby increasing the reaction rate. Such computational insights are fundamental to modern chemical process development and catalyst design.

Future Research Trajectories and Methodological Advancements in 1 Methylpentyl Succinate Studies

Elucidation of Unresolved Biochemical Mechanisms

Key Unresolved Questions:

Detailed Catalytic Mechanism: The reaction is initiated by the abstraction of a hydrogen atom from the subterminal carbon of n-hexane by a thiyl radical, which is generated from a glycyl radical. thepab.org However, the exact sequence of events leading to the formation of the new carbon-carbon bond with fumarate (B1241708) is not fully understood. It has been proposed that the reaction may proceed in a concerted manner to avoid the formation of a highly energetic free radical intermediate. nih.gov

Role of Accessory Subunits: The Mas enzyme system in Azoarcus sp. strain HxN1 is encoded by the masCDEB operon, with an activating enzyme encoded by masG. nsf.gov While MasD is the catalytic subunit containing the glycyl radical motif, the precise functions of MasC and MasB are yet to be fully elucidated. nsf.gov Deletion studies have shown that omitting masB or masE completely abolishes the production of (1-Methylpentyl)succinate, while omitting masC significantly reduces it, highlighting their critical but still undefined roles. bohrium.comnsf.gov

Stereochemical Control: The addition of n-hexane to fumarate results in the formation of two new stereocenters. Studies have revealed that the reaction is highly stereospecific, with the pro-S hydrogen atom being abstracted from the C2 position of n-hexane. bohrium.comresearchgate.net However, the subsequent addition to fumarate can occur with less strict stereoselectivity, leading to the formation of diastereomers. bohrium.com The enzymatic basis for this stereochemical outcome requires further investigation.

Future research will likely employ a combination of advanced spectroscopic techniques, time-resolved crystallography, and computational modeling to map the entire catalytic cycle of (1-methylalkyl)succinate synthase in greater detail.

Characterization of Novel this compound Synthase Homologs

The initial discovery of (1-methylalkyl)succinate synthase in Azoarcus sp. strain HxN1 has paved the way for the identification of homologous enzymes in a diverse range of anaerobic hydrocarbon-degrading microorganisms. The exploration of this enzymatic diversity is crucial for understanding the ecological distribution and evolutionary history of this metabolic capability.

Metagenomic studies of hydrocarbon-contaminated environments, such as marine sediments and oil reservoirs, have revealed a wide variety of putative alkylsuccinate synthase genes (assA or masD). labpartnering.orgsjtu.edu.cn These studies have identified novel clades of assA genes, suggesting the existence of enzymes with potentially different substrate specificities, kinetic properties, and regulatory mechanisms. sjtu.edu.cn

Recent Discoveries and Future Directions:

Smithella Species: Members of the genus Smithella, often found in syntrophic consortia that degrade hydrocarbons under methanogenic conditions, have been shown to possess assA genes. For instance, 'Candidatus Smithella cisternae' enriched from an oil field contains genes for an alkylsuccinate synthase, and the production of related metabolites has been confirmed. nsf.govnih.gov Further characterization of these enzymes could provide insights into their adaptation to syntrophic lifestyles.

Marine Environments: The diversity of assA-like genes is particularly high in marine sediments, with some sequences being only distantly related to those from known alkane-degrading bacteria. labpartnering.org This suggests a vast, untapped reservoir of novel alkylsuccinate synthases.

Archaeal Homologs: While the fumarate addition mechanism is primarily associated with bacteria, some archaea, such as Archaeoglobus fulgidus, are also capable of anaerobic alkane degradation and may possess homologous enzymes. nih.govawi.de

Future research will focus on the heterologous expression and biochemical characterization of these novel synthase homologs. This will not only expand our knowledge of the enzyme family but also provide a broader toolkit of biocatalysts for potential biotechnological applications.

Genetic and Proteomic Approaches to Understanding Microbial Roles

Understanding the role of this compound in the broader metabolic network of anaerobic hydrocarbon-degrading microorganisms requires systems-level approaches. Genomics, transcriptomics, and proteomics are powerful tools for elucidating the genetic basis and regulatory networks governing this metabolic pathway.

The genome of Desulfatibacillum alkenivorans AK-01, a model organism for anaerobic alkane degradation, has provided a blueprint for the genetic systems involved in alkane metabolism, including substrate activation, CoA ligation, carbon-skeleton rearrangement, and decarboxylation. researchgate.netnih.gov

Methodological Advances and Research Trajectories:

Transcriptomics and Proteomics: Analyzing the transcriptional and proteomic responses of bacteria to growth on n-alkanes can identify the key enzymes and pathways involved in this compound metabolism. For example, proteomic studies have been used to compare protein expression profiles of Pseudomonas aeruginosa in response to different n-alkanes, revealing insights into substrate uptake and metabolism. nih.gov Transcriptomic analyses of D. alkenivorans AK-01 have shed light on the differential expression of its two ass gene clusters in response to different alkane substrates. oup.com

Genetic Tool Development: A significant bottleneck in studying many anaerobic hydrocarbon degraders is the lack of robust genetic tools for targeted gene manipulation. The development of techniques for genetic manipulation in these organisms is crucial for validating gene function and understanding the physiological roles of the enzymes involved in this compound metabolism. springernature.com

Multi-Omics Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive understanding of how microorganisms orchestrate the degradation of n-alkanes and the subsequent metabolism of this compound. nih.gov

These approaches will be instrumental in constructing detailed metabolic models and identifying regulatory hubs that control the flux through the alkane degradation pathway.

Development of Advanced Biosensors for Environmental Monitoring

The detection and monitoring of this compound and other alkylsuccinates in environmental samples are critical for assessing the in-situ activity of anaerobic hydrocarbon degradation. While current analytical methods like gas chromatography-mass spectrometry are highly sensitive and specific, they are often lab-based and not suitable for real-time, on-site monitoring. The development of advanced biosensors offers a promising alternative.

While no biosensors specifically for this compound have been reported to date, the principles and technologies from biosensors for other hydrocarbons and organic acids can be adapted.

Potential Biosensor Platforms:

Whole-Cell Biosensors: These biosensors utilize genetically engineered microorganisms that produce a detectable signal (e.g., fluorescence or a colorimetric change) in the presence of a target analyte. nih.gov A whole-cell biosensor for this compound could be developed by coupling a transcriptional regulator that responds to this compound with a reporter gene. researchgate.netnih.gov

Enzyme-Based Electrochemical Biosensors: These sensors employ immobilized enzymes that catalyze a reaction with the target analyte, generating an electrical signal. acs.orgnih.gov An enzyme-based biosensor for this compound could be designed using a purified (1-methylalkyl)succinate synthase or a downstream enzyme from its degradation pathway. nih.govresearchgate.net

Future research in this area will focus on identifying suitable biological recognition elements (e.g., enzymes or transcriptional regulators) that specifically interact with this compound and integrating them with robust and portable transducer platforms.

Synthetic Biology Approaches for Tailored this compound Production or Degradation

Synthetic biology offers powerful tools for engineering microorganisms for the tailored production or degradation of specific chemical compounds. The successful heterologous expression of the (1-methylalkyl)succinate synthase system from Azoarcus sp. strain HxN1 in Escherichia coli has opened the door for the biotechnological production of this compound and other alkylsuccinates. bohrium.comnih.gov

Strategies for Production and Degradation:

Enhanced Production: The production of this compound in a heterologous host like E. coli can be improved by:

Metabolic Engineering of Precursor Supply: Optimizing the intracellular pools of fumarate and ensuring efficient transport of n-hexane into the cell. frontiersin.org

Pathway Optimization: Fine-tuning the expression levels of the individual Mas subunits to maximize enzyme activity and stability. bohrium.com

CRISPR-Based Genome Editing: Utilizing CRISPR/Cas9 and related tools for precise and efficient modification of the host genome to redirect metabolic flux towards fumarate and away from competing pathways. thepab.orgnih.govsemanticscholar.orgresearchgate.netnih.gov

Engineered Degradation: Synthetic biology can also be used to design novel pathways for the degradation of this compound. This could involve assembling a new pathway in a host organism using enzymes from different sources to convert this compound into a valuable product.

The development of synthetic microbial consortia, where different engineered strains perform distinct steps in the production or degradation process, is another promising avenue for future research.

Q & A

Basic Research Questions

Q. How is (1-methylpentyl)succinate identified as the initial intermediate in anaerobic n-hexane degradation?

- Methodological Approach : this compound is detected via gas chromatography-mass spectrometry (GC-MS) and stable isotope labeling (e.g., -fumarate) in denitrifying bacterial cultures. Its identity is confirmed by comparison with chemically synthesized standards. Anaerobic incubations with n-hexane and fumarate as co-substrate are critical for capturing this intermediate .

- Key Studies : Rabus et al. (2001) demonstrated its formation in Azoarcus sp. strain HxN1, linking it to the fumarate addition mechanism .

Q. What analytical techniques are used to quantify this compound in microbial cultures?

- Primary Methods :

- GC-MS : Derivatization (e.g., silylation) enhances volatility for detection .

- NMR Spectroscopy : -labeled substrates track carbon flow into this compound .

- Enzyme Assays : Measure activity of benzylsuccinate synthase homologs using spectrophotometric assays (e.g., NADH oxidation coupled to fumarate activation) .

Q. How does this compound differ structurally from other alkylsuccinates in anaerobic alkane metabolism?

- Structural Analysis : The 1-methylpentyl side chain arises from n-hexane activation at the C2 position, forming a tertiary carbon center. This contrasts with benzylsuccinate (aromatic side chain) or n-pentylsuccinate (linear chain). X-ray crystallography of related enzymes (e.g., benzylsuccinate synthase) provides insights into substrate specificity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in proposed degradation pathways for this compound?

- Conflict : Some studies suggest direct β-oxidation, while others propose C-skeleton rearrangement via methylmalonyl-CoA mutase .

- Resolution :

- Isotopic Tracers : Use -labeled this compound to track carbon fate in downstream metabolites.

- Mutant Strains : Knockout mutants of mcmA (methylmalonyl-CoA mutase gene) test pathway dependency .

- Comparative Proteomics : Identify enzymes upregulated during n-hexane metabolism in diverse bacterial strains .

Q. How do radical-based mechanisms influence this compound synthesis in anaerobic alkane activation?

- Mechanistic Insights : Benzylsuccinate synthase homologs generate a glycyl radical to abstract hydrogen from n-hexane, enabling fumarate addition. Electron paramagnetic resonance (EPR) spectroscopy confirms radical intermediates .

- Challenges : Radical instability requires strict anaerobic conditions and rapid quenching (e.g., liquid N) during sampling .

Q. What genetic tools are used to study the regulation of this compound metabolism in denitrifying bacteria?

- Key Approaches :

- Gene Clustering : Identify operons encoding succinate synthases, CoA-transferases, and β-oxidation enzymes via genomic sequencing .

- Promoter Analysis : Use qRT-PCR to measure gene expression under varying electron acceptor conditions (e.g., nitrate vs. sulfate) .

- CRISPR Interference : Knock down assA (alkylsuccinate synthase gene) to validate its role in metabolite formation .

Q. How can researchers address low yields of this compound in laboratory-scale experiments?

- Optimization Strategies :

- Substrate Delivery : Use hydrophobic carriers (e.g., hexadecane) to enhance n-hexane solubility in aqueous cultures .